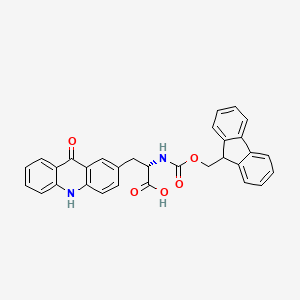
Fmoc-Ala(2-Acd)-OH
説明
“Fmoc-Ala(2-Acd)-OH” is a compound that is used in various chemical and pharmaceutical applications . Its full chemical name is “(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(9-oxo-9,10-dihydroacridin-2-yl)propanoic acid” and it has a molecular weight of 504.54 .
Synthesis Analysis
The synthesis of “Fmoc-Ala(2-Acd)-OH” and similar compounds typically involves solid-phase peptide synthesis (SPPS), a method that has been widely used due to its convenience and the ability to produce larger quantities of these biomolecules . The process starts with a resin, which is insoluble under the conditions of the synthesis .
Molecular Structure Analysis
“Fmoc-Ala(2-Acd)-OH” can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations . This property allows it to serve as a scaffold for the design of distinct micro/nanostructures .
Chemical Reactions Analysis
The self-assembly of “Fmoc-Ala(2-Acd)-OH” has been observed to be influenced by solvent variation . This process can lead to the formation of various structures that have unique properties and serve as excellent bio-organic scaffolds for diverse applications .
Physical And Chemical Properties Analysis
“Fmoc-Ala(2-Acd)-OH” has a molecular weight of 504.54 . More detailed physical and chemical properties were not found in the search results.
科学的研究の応用
Peptide Synthesis and Structural Studies
Fmoc-Ala(2-Acd)-OH is integral to solid-phase peptide synthesis, particularly when using the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy. This approach allows for the stepwise construction of peptides by protecting the amino group of amino acids, thus preventing unwanted reactions during peptide elongation. The research by Larsen et al. (1993) illustrates the application of Fmoc protection in the solid-phase synthesis of peptides, highlighting how the deprotection of the Fmoc group can be quantitatively followed and its influence on the secondary structure of peptides, particularly in supporting β-sheet conformations (Larsen et al., 1993).
Self-Assembly and Gelation Properties
The self-assembly properties of Fmoc-conjugated peptides, including those derived from Fmoc-Ala(2-Acd)-OH, are significant for developing soft biomaterials. Eckes et al. (2014) discovered that an Fmoc-conjugated alanine-lactic acid sequence could self-assemble into nanostructures that gel in water, demonstrating that β-sheet-like hydrogen bonding is not essential for the self-assembly of Fmoc-conjugated peptides. This insight is crucial for designing degradable materials with potential biomedical applications (Eckes et al., 2014).
Antibacterial and Anti-inflammatory Applications
Recent advancements in peptide- and amino-acid-based nanotechnology have explored the use of Fmoc-decorated self-assembling peptides for antibacterial and anti-inflammatory purposes. Schnaider et al. (2019) demonstrated the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH and their functional incorporation within resin-based composites. These materials not only inhibit bacterial growth but also maintain their mechanical and optical properties, making them promising for biomedical applications (Schnaider et al., 2019).
Functional Materials Fabrication
The inherent hydrophobicity and aromaticity of the Fmoc moiety in Fmoc-modified amino acids and peptides, including Fmoc-Ala(2-Acd)-OH derivatives, facilitate the self-assembly of these molecules into functional materials. Tao et al. (2016) reviewed the self-organization of Fmoc-modified amino acids and peptides, emphasizing their potential in applications ranging from cell cultivation to drug delivery. This work underscores the versatility of Fmoc-modified building blocks in creating functional materials for diverse scientific and biomedical applications (Tao et al., 2016).
作用機序
Target of Action
Fmoc-Ala(2-Acd)-OH, a modified amino acid, primarily targets the process of self-assembly of amino acids . This self-assembly facilitates the formation of various structures that serve as bio-organic scaffolds for diverse applications .
Mode of Action
The compound interacts with its targets through a process known as solvent-controlled self-assembly . This process allows the control of morphologies resulting from self-assembly of Fmoc modified aliphatic single amino acids . The mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations . These simulations show that Fmoc-Ala(2-Acd)-OH can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations .
Result of Action
The primary result of Fmoc-Ala(2-Acd)-OH’s action is the formation of distinct micro/nanostructures through a bottom-up approach . These structures have unique properties and serve as excellent bio-organic scaffolds for diverse applications .
Action Environment
The action of Fmoc-Ala(2-Acd)-OH is influenced by environmental factors such as solvent variation . These factors can control the morphologies resulting from the self-assembly of the compound, thereby influencing its action, efficacy, and stability .
将来の方向性
“Fmoc-Ala(2-Acd)-OH” and similar compounds have potential applications in various fields. For example, they can be used in the design of distinct micro/nanostructures through a bottom-up approach . They also have potential applications in perovskite solar cells, where they can be used for interface passivation .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(9-oxo-10H-acridin-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N2O5/c34-29-23-11-5-6-12-26(23)32-27-14-13-18(15-24(27)29)16-28(30(35)36)33-31(37)38-17-25-21-9-3-1-7-19(21)20-8-2-4-10-22(20)25/h1-15,25,28H,16-17H2,(H,32,34)(H,33,37)(H,35,36)/t28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMIEUQIDDERGZ-NDEPHWFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC5=C(C=C4)NC6=CC=CC=C6C5=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC5=C(C=C4)NC6=CC=CC=C6C5=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1013328-63-6 | |
| Record name | (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(9-oxo-9,10-dihydroacridin-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



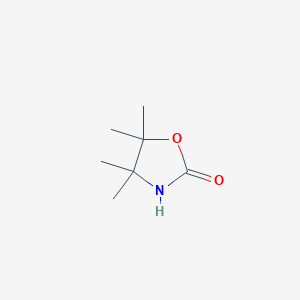
![N'-[(E)-(4-fluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2424955.png)
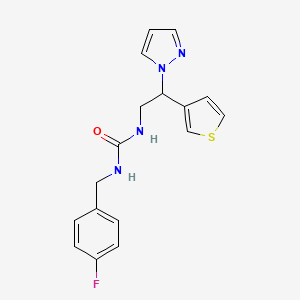
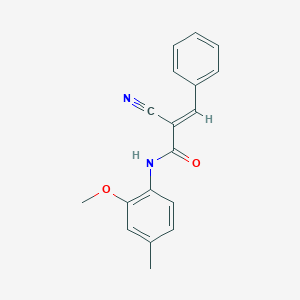
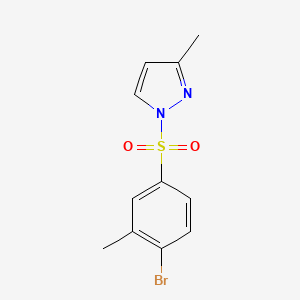
![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-3-carboxamide](/img/structure/B2424963.png)
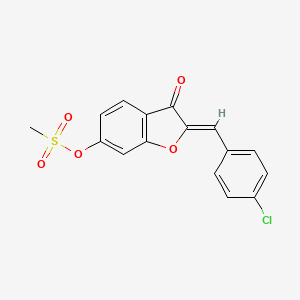
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide](/img/structure/B2424967.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide](/img/structure/B2424970.png)
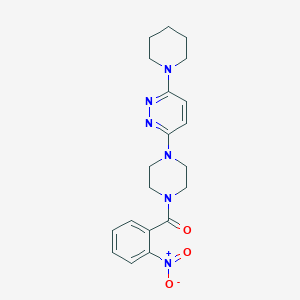
![N-[4-(diethylamino)-2-methylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2424973.png)
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclohexylthiophene-2-carboxamide](/img/structure/B2424976.png)
